3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a benzodioxole group, a piperazine ring, and a pyrrolidinedione core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Formation of the Pyrrolidinedione Core: The final step involves the reaction of the piperazine intermediate with 2,4-dimethylphenyl isocyanate to form the desired pyrrolidinedione compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Pharmacology: Research on its interaction with various biological targets, such as receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-phenylpyrrolidine-2,5-dione
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
- [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)
Uniqueness
The uniqueness of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
313377-72-9 |
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Molecular Formula |
C24H27N3O4 |
Molecular Weight |
421.5g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H27N3O4/c1-16-3-5-19(17(2)11-16)27-23(28)13-20(24(27)29)26-9-7-25(8-10-26)14-18-4-6-21-22(12-18)31-15-30-21/h3-6,11-12,20H,7-10,13-15H2,1-2H3 |
InChI Key |
VHBLLJLOMUKEPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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